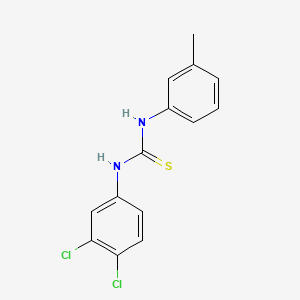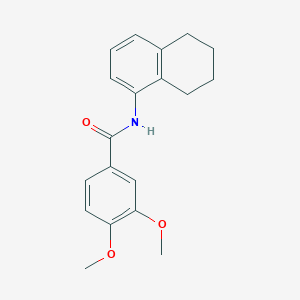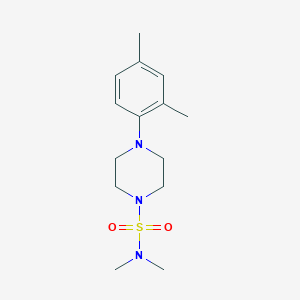
1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, respectively, and connected through a thiourea linkage
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 3-methylaniline in the presence of thiophosgene or ammonium thiocyanate. The reaction conditions often require a solvent such as dichloromethane or ethanol and may be catalyzed by acids or bases to facilitate the formation of the thiourea linkage. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the chlorine or methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include sulfonyl thioureas, thiol derivatives, and substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical research.
Medicine: Research has explored its use as an antitumor and antimicrobial agent due to its ability to interact with biological targets.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism by which 1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and disrupting biological pathways. The aromatic rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-methylphenyl)thiourea: Lacks the chlorine substituents, resulting in different reactivity and biological activity.
1-(3,4-Dichlorophenyl)-3-phenylthiourea: Lacks the methyl group, which affects its chemical properties and applications.
1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)thiourea: The position of the methyl group is different, leading to variations in its chemical behavior and interactions.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c1-9-3-2-4-10(7-9)17-14(19)18-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGZALWJVHTLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B5742061.png)
![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)
![3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5742070.png)

![3,4-dimethyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B5742087.png)


![3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5742108.png)
![(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5742110.png)
![N-[4-(acetylamino)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5742118.png)
![2-(MORPHOLINE-4-CARBONYL)-2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,9,12,14-HEPTAENE](/img/structure/B5742121.png)

